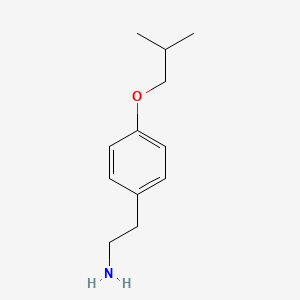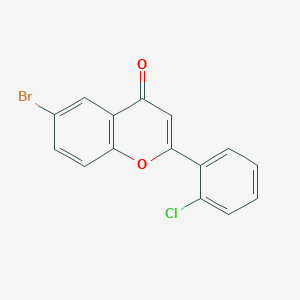
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one
Overview
Description
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one, also known as Bromo-chloro-flavone (BCF), is a chemical compound that belongs to the flavonoid family. It has been studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mechanism Of Action
The mechanism of action of BCF is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response (Kumar et al., 2012). BCF has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade (Kumar et al., 2012).
Biochemical and Physiological Effects:
BCF has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (Kumar et al., 2012). It has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress (Kumar et al., 2012). BCF has been shown to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells (Kumar et al., 2012). It has also been shown to possess antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli (Kumar et al., 2012).
Advantages And Limitations For Lab Experiments
One advantage of using BCF in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions (Kumar et al., 2012).
Future Directions
There are several future directions for the study of BCF. One direction is to further investigate its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to investigate its potential use as a natural food preservative due to its antimicrobial properties (Kumar et al., 2012). Additionally, further research is needed to fully understand the mechanism of action of BCF and its effects on various biological pathways.
Conclusion:
In conclusion, 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one, also known as 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one-flavone (BCF), is a chemical compound that has been studied for its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes and induce apoptosis in cancer cells. BCF has several advantages and limitations for lab experiments, and there are several future directions for its study.
Scientific Research Applications
BCF has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, anticancer, and antimicrobial properties (Kumar et al., 2012). It has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
6-bromo-2-(2-chlorophenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVOWPSJYLMBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351007 | |
| Record name | 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one | |
CAS RN |
88953-01-9 | |
| Record name | 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








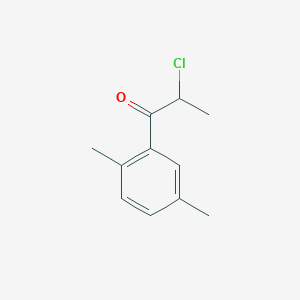

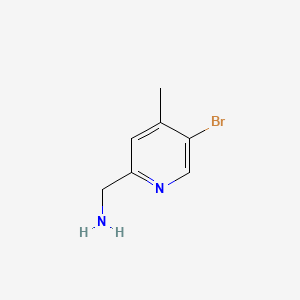


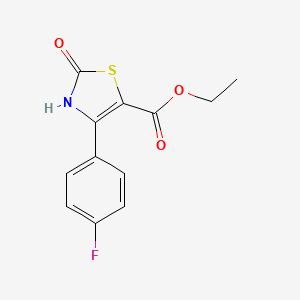
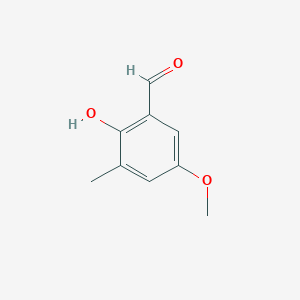
![5'-Formyl-[2,2']bifuranyl-5-carboxylic acid](/img/structure/B3058262.png)
